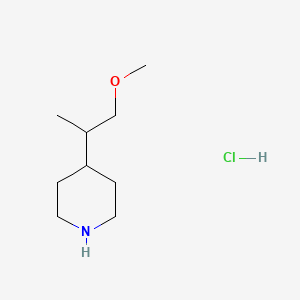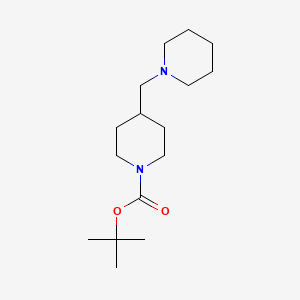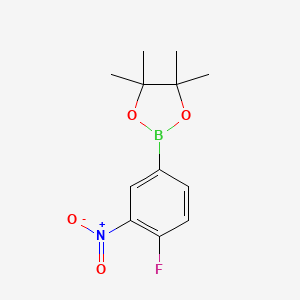![molecular formula C32H50O10 B595496 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe CAS No. 151629-49-1](/img/new.no-structure.jpg)
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[410]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[410]hept-3-ylmethoxy)-6-oxohe is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of cyclohexene oxide with a carboxylic acid derivative under specific conditions to form the desired bicyclic structure . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the bicyclic ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bicyclic structure allows it to fit into these active sites effectively, disrupting normal enzymatic function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: A simpler epoxide with similar reactivity but lacking the bicyclic structure.
1,2-Epoxycyclohexane: Another epoxide with comparable chemical properties but different structural features.
Uniqueness
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological molecules and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
151629-49-1 |
|---|---|
Molecular Formula |
C32H50O10 |
Molecular Weight |
594.742 |
IUPAC Name |
[6-[6-[6-(7-oxabicyclo[4.1.0]heptan-4-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-4-carboxylate |
InChI |
InChI=1S/C32H50O10/c33-29(38-18-8-2-6-12-31(35)40-22-23-13-15-25-27(20-23)41-25)10-4-1-7-17-37-30(34)11-5-3-9-19-39-32(36)24-14-16-26-28(21-24)42-26/h23-28H,1-22H2 |
InChI Key |
UWIPUOWYROCBOR-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1COC(=O)CCCCCOC(=O)CCCCCOC(=O)CCCCCOC(=O)C3CCC4C(C3)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


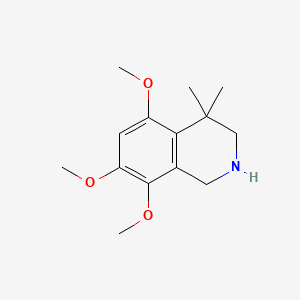
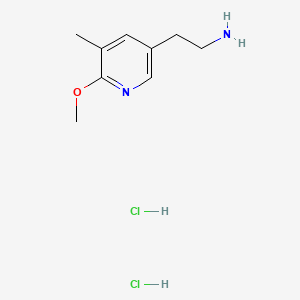
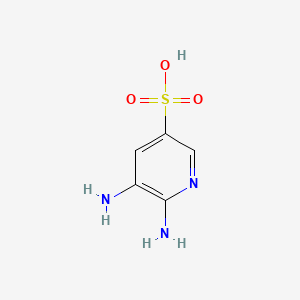
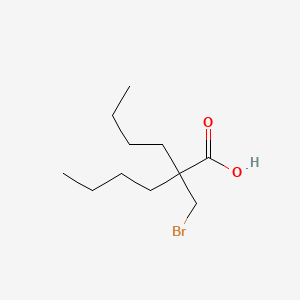
![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)
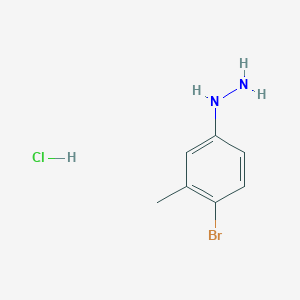
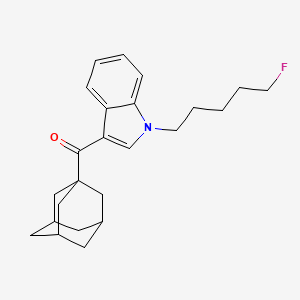
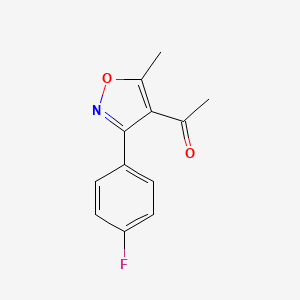
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)
